4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde
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Overview
Description
4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde is an organic compound with the molecular formula C10H9BrO3. It is a benzaldehyde derivative where the benzene ring is substituted with a bromine atom and a 1,3-dioxolane ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde typically involves the bromination of 3-(1,3-dioxolan-2-yl)benzaldehyde. One common method is to react 3-(1,3-dioxolan-2-yl)benzaldehyde with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-(1,3-dioxolan-2-yl)benzoic acid.
Reduction: 4-Bromo-3-(1,3-dioxolan-2-yl)benzyl alcohol.
Substitution: Products depend on the nucleophile used; for example, 4-methoxy-3-(1,3-dioxolan-2-yl)benzaldehyde when using sodium methoxide.
Scientific Research Applications
4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromine atom and the 1,3-dioxolane ring can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(1,3-dioxolan-2-yl)phenol
- 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile
- 4-Bromo-3-(1,3-dioxolan-2-yl)benzoic acid
Uniqueness
4-Bromo-3-(1,3-dioxolan-2-yl)benzaldehyde is unique due to the presence of both a bromine atom and a 1,3-dioxolane ring on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9BrO3 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
4-bromo-3-(1,3-dioxolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H9BrO3/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5-6,10H,3-4H2 |
InChI Key |
JBLWMNCAWMZJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)C=O)Br |
Origin of Product |
United States |
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